molecular formula C11H14O2 B1293845 Wieland-Miescher ketone CAS No. 20007-72-1

Wieland-Miescher ketone

Cat. No. B1293845
CAS RN: 20007-72-1
M. Wt: 178.23 g/mol
InChI Key: DNHDRUMZDHWHKG-UHFFFAOYSA-N
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Description

Wieland-Miescher ketone (WMK) is a well-known diketone that serves as a versatile intermediate in the synthesis of various natural products and pharmaceuticals. It is characterized by its bicyclic structure, which includes a cyclohexenone ring fused to a ketone-containing six-membered ring. The importance of WMK lies in its stereochemistry, which can be manipulated to produce optically pure compounds, making it a valuable chiral building block in asymmetric synthesis .

Synthesis Analysis

The synthesis of WMK and its analogues has been a subject of extensive research. One approach involves an organocatalytic one-pot double cascade sequence, combining Knoevenagel condensation, hydrogenation, and Robinson annulation, to yield highly functionalized WMK analogues with excellent enantioselectivity . Another method utilizes yeast-mediated kinetic resolution to obtain enantiomerically enriched forms of WMK, with the yeast strain Torulaspora delbrueckii IFO 10921 playing a crucial role in the selective reduction of the ketone . Additionally, asymmetric Diels-Alder reactions have been employed using enantiomerically pure sulfinylquinone to access functionalized WMK analogues . Large-scale preparations have also been reported, highlighting the practicality of synthesizing WMK on an industrial scale .

Molecular Structure Analysis

The molecular structure of WMK has been confirmed through various analytical techniques. The absolute stereochemistry of optically pure WMK has been established using the CD exciton chirality method, which is crucial for understanding the molecule's three-dimensional arrangement and its implications in further synthetic applications . X-ray crystallography has also been utilized to determine the structure of WMK derivatives, providing insight into the stereochemical outcomes of reactions involving WMK .

Chemical Reactions Analysis

WMK undergoes a variety of chemical reactions, which are central to its utility as a synthetic intermediate. The molecule's enolate form can participate in double Michael reactions, leading to complex polycyclic structures . Moreover, WMK can be synthesized through intramolecular aldol condensations catalyzed by derivatives of cyclohexanediamine, demonstrating the flexibility of WMK in forming carbon-carbon bonds . The asymmetric synthesis of WMK has been achieved using chiral primary amine catalysis, which offers high enantioselectivity and excellent yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of WMK are influenced by its diketone functionality and rigid bicyclic framework. These properties are essential for its reactivity and the ability to form stable enolates, which are key intermediates in many of its reactions. The recyclability of asymmetric cyclization reactions to produce WMK analogues has been demonstrated in ionic liquids, showcasing the molecule's compatibility with green chemistry principles . The high enantiomeric excesses achieved in these reactions underscore the molecule's propensity for stereoselective transformations, which is a critical attribute for its application in asymmetric synthesis .

Scientific Research Applications

1. Stereochemistry and Synthesis

Wieland-Miescher ketone has been a focus in stereochemistry and synthesis. An efficient preparation method for optically pure Wieland-Miescher ketone has been developed, highlighting its significance in stereochemistry. Its absolute stereochemistry was confirmed using the CD exciton chirality method applied to its derivatives, emphasizing the ketone's role in understanding molecular stereochemistry and its implications in synthesis processes (Harada et al., 1990).

2. Catalytic Activity in Drug Synthesis

The ketone plays a crucial role in synthesizing various drugs, including antitumor, antiviral, antimicrobial, and antineurodegenerative drugs. A study outlines the use of surfactant esters derived from phenylalanine as asymmetric catalysts in synthesizing Wieland-Miescher ketone, demonstrating its critical role in drug development (Caumul & Dhallapah, 2015).

3. Total Synthesis Starting Point

Wieland-Miescher ketone is widely used as a starting point in total synthesis processes. It undergoes various modifications such as oxidation, reduction, and electrophilic or nucleophilic addition, proving its versatility in synthesizing complex organic compounds (Liu, 2019).

4. Enantioselective Synthesis

The ketone has been synthesized enantioselectively using various catalytic methods. For instance, a study reports a highly efficient and practical protocol for synthesizing both Wieland-Miescher ketone and Hajos-Parrish ketone with high enantioselectivity and excellent yields. This highlights its role in achieving enantioselectivity in synthesis, a key aspect in drug design (Zhou et al., 2012).

5. Enantiomerically Pure Forms and Kinetic Resolutions

The development of methods for obtaining enantiomerically pure forms of Wieland-Miescher ketone underscores its importance in stereochemistry. A study presents a kinetic resolution process with yeast-mediated reduction to obtain highly enantiomerically enriched forms, illustrating the ketone's role in advanced stereochemical manipulations (Fuhshuku et al., 2000).

Future Directions

Future research on the Wieland-Miescher ketone may involve the development of novel strategies for its use in total synthesis . For instance, modifications of the Wieland-Miescher ketone, such as oxidation, reduction, and electrophilic or nucleophilic addition, could be explored .

properties

IUPAC Name

8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O2/c1-11-6-5-9(12)7-8(11)3-2-4-10(11)13/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHDRUMZDHWHKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40894783
Record name 3,4,8,8a-Tetrahydro-8a-methyl-(2H,7H)naphthalene-1,6-dione
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Wieland-Miescher ketone

CAS RN

20007-72-1, 33878-99-8
Record name (±)-Wieland-Miescher ketone
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Record name 9-Methyl-delta5,10-octalin-1,6-dione
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Record name 9(S)-Methyl-delta-5(10)-octalin-1,6-dione
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Record name 20007-72-1
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Record name 3,4,8,8a-Tetrahydro-8a-methyl-(2H,7H)naphthalene-1,6-dione
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Record name 3,4,8,8a-tetrahydro-8a-methyl-(2H,7H)naphthalene-1,6-dione
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Record name 9-METHYL-.DELTA.5,10-OCTALIN-1,6-DIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,740
Citations
B Bradshaw, J Bonjoch - Synlett, 2012 - thieme-connect.com
… more than a few grams of the Wieland-Miescher ketone analogue 40. Furthermore, with access … We therefore began to search for a more effective synthesis of Wieland-Miescher ketone …
Number of citations: 89 www.thieme-connect.com
PA Grieco, S Ferrino, T Oguri - The Journal of Organic Chemistry, 1979 - ACS Publications
Kinetically controlled deprotonation of the Wieland-Miescher ketone and enedione 7 occurs at C (8), whereas in the case of enedione 11, kinetic enolate formation takes place at C (4). …
Number of citations: 15 pubs.acs.org
K Fuhshuku, N Funa, T Akeboshi, H Ohta… - The Journal of …, 2000 - ACS Publications
… Both enantiomers of Wieland−Miescher ketone [3,4,8,8a-tetrahydro-8a-methyl-1,6(2H,7H)-… An approach for the asymmetric synthesis of the Wieland−Miescher ketone was also …
Number of citations: 61 pubs.acs.org
MP Patel, NT Green, JK Burch, KA Kew, RM Hughes - Catalysts, 2020 - mdpi.com
… catalysis of a one-pot synthesis of Wieland–Miescher ketone, an important intermediate in the … , we created an optimized procedure for Wieland–Miescher ketone (WMK) synthesis using …
Number of citations: 2 www.mdpi.com
L Mandell, H Hamilton, RA Day Jr - The Journal of Organic …, 1980 - ACS Publications
The chemistry of the reduction of the Wieland-Miescher ketone and some related compounds was reported in a series of papers by Reusch and co-workers. 1 In particular, this group …
Number of citations: 8 pubs.acs.org
ZQ Liu - Current Organic Synthesis, 2019 - ingentaconnect.com
… the Wieland-Miescher ketone [7], but functionalizing C=C and C=O in the Wieland-Miescher ketone … Presented herein is an overview of treatments of the Wieland-Miescher ketone in the …
Number of citations: 5 www.ingentaconnect.com
K Park, WJ Scott, DF Wiemer - The Journal of Organic Chemistry, 1994 - ACS Publications
… in a variety of Wieland-Miescher ketone derivatives. For … 9 ketone, with the parent Wieland-Miescher ketone itself and both C-4 … The Wieland-Miescher ketone (1) and its derivatives …
Number of citations: 13 pubs.acs.org
B Bradshaw, G Etxebarria‐Jardi… - Advanced Synthesis …, 2009 - Wiley Online Library
… enantioselective synthesis of a series of other Wieland– Miescher ketone analogues (5–13). … to any obtained by other enantiocatalysts studied in Wieland–Miescher ketone synthesis. …
Number of citations: 79 onlinelibrary.wiley.com
C Liu, B Bradshaw, F Maseras, J Bonjoch… - …, 2019 - Wiley Online Library
The organocatalyzed synthesis of the Wieland‐Miescher ketone (WMK) via N‐sulfonyl‐binamprolinamide catalysis was investigated using experimental and computational tools. A …
S Bertuletti, I Bayout, I Bassanini… - European Journal of …, 2021 - Wiley Online Library
Biocatalytic approaches have been investigated in order to isolate the enantiomers of Wieland–Miescher ketone (1) and of its alcoholic derivatives (cis‐2 and trans‐3). Specifically, two …

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